5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid
Overview
Description
5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is a complex organic compound characterized by the presence of an amino group, a nitro group, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoindolinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of both amino and nitro groups allows for targeted interactions with biological molecules .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar in structure but with a piperidine ring instead of a pentanoic acid chain.
2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic Acid: Similar in structure but with a pentanedioic acid chain.
Uniqueness
5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is unique due to the presence of both an amino group and a nitro group on the isoindolinone moiety, which allows for diverse chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
5-amino-4-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c14-12(19)10(4-5-11(17)18)15-6-8-7(13(15)20)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQMLOEDIDSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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